molecular formula C17H17NO6S2 B2624417 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid CAS No. 853903-92-1

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid

Cat. No.: B2624417
CAS No.: 853903-92-1
M. Wt: 395.44
InChI Key: VHOXPYVHSYZXEK-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The molecular formula can be determined as C₁₇H₁₇NO₆S₂, with an estimated molecular weight of approximately 395.45 Da, derived from structural comparison with closely related analogs documented in chemical databases. The compound belongs to the broader class of rhodanine carboxylic acid derivatives, which have been extensively investigated for their diverse biological activities and synthetic accessibility.

The systematic identification of this compound requires careful consideration of its multiple chiral centers and geometric configurations. The pentanedioic acid moiety provides two carboxylic acid functional groups, contributing significantly to the compound's overall polarity and potential for hydrogen bonding interactions. The presence of the 4-ethoxyphenyl substituent introduces additional steric considerations and electronic effects that influence the compound's overall molecular geometry and reactivity profile. Comparative analysis with similar compounds in the chemical literature suggests that this particular substitution pattern may confer unique physicochemical properties distinct from other thiazolidinone derivatives.

The structural complexity of this compound necessitates sophisticated analytical techniques for complete characterization. Nuclear magnetic resonance spectroscopy, particularly proton and carbon-13 experiments, would be essential for confirming the proposed structure and stereochemical assignments. Mass spectrometry analysis would provide definitive molecular weight confirmation and fragmentation patterns characteristic of the thiazolidinone scaffold. The compound's systematic identification also requires consideration of its potential tautomeric forms and conformational flexibility, particularly around the methylidene bridge connecting the aromatic and heterocyclic portions of the molecule.

Crystallographic Analysis and Three-Dimensional Conformation

Crystallographic analysis of related thiazolidinone compounds has revealed critical insights into the three-dimensional conformational preferences of this structural class. Studies of analogous compounds demonstrate that the thiazolidinone ring typically adopts a nearly planar conformation, with the exocyclic double bond maintaining a specific geometric configuration that influences the overall molecular shape. The crystallographic data for similar compounds, such as (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one, indicate that the dihedral angle between aromatic rings and the heterocyclic core significantly affects intermolecular packing arrangements.

The three-dimensional structure of this compound would be expected to exhibit specific conformational characteristics based on established crystallographic precedents for this compound class. The methylidene bridge likely maintains a Z-configuration, positioning the 4-ethoxyphenyl group in a specific spatial relationship to the thiazolidinone ring. This configuration would be stabilized by favorable electronic interactions and minimal steric hindrance between the aromatic substituent and the heterocyclic core. The pentanedioic acid chain extending from the nitrogen atom would adopt an extended conformation to minimize intramolecular repulsions while maximizing opportunities for intermolecular hydrogen bonding.

Computational modeling studies and crystallographic analyses of related structures suggest that the overall molecular conformation would be influenced by intramolecular hydrogen bonding possibilities between the carboxylic acid groups and other heteroatoms within the molecule. The polar surface area calculations for similar compounds indicate values ranging from 113 to 124 square angstroms, suggesting significant potential for hydrogen bonding interactions in both solution and solid-state environments. The rotatable bond count of approximately 7-9 bonds would provide considerable conformational flexibility while maintaining the core structural integrity of the thiazolidinone framework.

Stereochemical Features of the (5Z)-Methylidene Configuration

The (5Z)-methylidene configuration represents a critical stereochemical feature that defines the spatial arrangement of substituents around the exocyclic double bond. This Z-configuration places the 4-ethoxyphenyl group and the thiazolidinone ring on the same side of the methylidene bridge, creating a specific three-dimensional architecture that influences both chemical reactivity and biological activity potential. The stability of this configuration is maintained through favorable orbital overlap and minimized steric interactions between the aromatic system and the heterocyclic core.

Spectroscopic evidence from related compounds confirms that the Z-configuration is typically the thermodynamically preferred isomer for these methylidene-substituted thiazolidinones. Nuclear magnetic resonance studies of analogous structures demonstrate characteristic chemical shift patterns and coupling constants that are diagnostic for the Z-geometry. The stereochemical assignment is further supported by nuclear Overhauser effect correlations that confirm the spatial proximity of specific protons across the methylidene bridge. This configurational preference has important implications for the compound's biological activity, as the Z-isomer may exhibit different binding affinities and selectivities compared to the corresponding E-isomer.

The electronic factors contributing to the stability of the (5Z)-configuration include favorable conjugation between the aromatic system and the thiazolidinone ring through the methylidene bridge. This extended conjugation system would be expected to influence the compound's optical properties, including ultraviolet absorption characteristics and potential fluorescence behavior. The configurational stability also has synthetic implications, as reaction conditions must be carefully controlled to maintain the desired Z-geometry during compound preparation and purification procedures. The relatively rigid nature of this configuration contributes to the compound's overall conformational preferences and intermolecular recognition capabilities.

Electronic Structure Analysis via Molecular Orbital Theory

Molecular orbital analysis of the electronic structure provides fundamental insights into the bonding patterns, electron distribution, and reactivity characteristics of this compound. The compound's electronic structure is dominated by extended conjugation systems that span from the 4-ethoxyphenyl aromatic ring through the methylidene bridge to the thiazolidinone heterocycle. This conjugation pathway significantly influences the molecule's frontier orbital energies and electron density distribution patterns.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels would be expected to reflect the electron-rich nature of the thiazolidinone system and the electron-withdrawing effects of the carbonyl and thiocarbonyl groups. Computational studies on related compounds suggest that the sulfur atoms play crucial roles in defining the electronic properties, contributing both electron density through lone pair interactions and polarizability effects that influence intermolecular interactions. The calculated LogP values for similar structures range from 2.2 to 2.7, indicating moderate lipophilicity that balances the polar carboxylic acid functionality with the aromatic and heterocyclic components.

The electronic structure analysis also reveals important information about the compound's potential reactive sites and binding capabilities. The carbonyl groups within the thiazolidinone ring would be expected to exhibit specific electrophilic character, while the sulfur atoms may serve as potential nucleophilic centers under appropriate reaction conditions. The electron density distribution calculated through density functional theory methods would provide quantitative insights into the charge distribution across the molecule, helping to predict sites of preferential chemical attack and potential coordination with metal centers or biological targets. The polar surface area calculations indicate significant potential for hydrogen bonding interactions, with values exceeding 110 square angstroms typical for compounds in this structural class.

Properties

IUPAC Name

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S2/c1-2-24-11-5-3-10(4-6-11)9-13-15(21)18(17(25)26-13)12(16(22)23)7-8-14(19)20/h3-6,9,12H,2,7-8H2,1H3,(H,19,20)(H,22,23)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOXPYVHSYZXEK-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid typically involves the condensation of ethoxybenzaldehyde with a thiazolidine-2,4-dione derivative under appropriate reaction conditions. The reaction often requires the use of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction is carried out in an organic solvent, such as dichloromethane or dimethylformamide, under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes, with optimization for large-scale reactions. This could include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques. Industrial synthesis may also incorporate continuous flow processes to enhance production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid can undergo a variety of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or alter its reactivity.

  • Reduction: : Reduction reactions can convert certain groups within the molecule to their respective reduced forms.

  • Substitution: : Substitution reactions can replace specific atoms or groups within the compound with other functional groups.

Common Reagents and Conditions: Reagents commonly used in these reactions include:

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride

  • Substituting agents: : Halogens (bromine, chlorine), alkylating agents (alkyl halides)

Major Products Formed: The products of these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield an aldehyde or carboxylic acid derivative, while substitution could introduce halogens or alkyl groups.

Scientific Research Applications

Chemistry: In chemistry, 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid is studied for its potential to serve as a building block for more complex molecules. Its unique reactivity allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, this compound is investigated for its potential as a biochemical probe or a starting point for drug discovery. Its structural features enable interactions with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

Medicine: In medicinal chemistry, the compound's potential therapeutic properties are examined. Its ability to modulate biological pathways could lead to the development of new drugs for treating diseases such as cancer, diabetes, and inflammation.

Industry: Industrially, the compound may find applications in the development of new materials, agrochemicals, and specialty chemicals. Its unique properties can be harnessed to create innovative products with enhanced performance characteristics.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular processes. The exact mechanism of action depends on the specific target and the nature of the interaction.

Pathways Involved: The pathways involved may include:

  • Enzyme inhibition: : The compound may inhibit the activity of key enzymes involved in metabolic or signaling pathways.

  • Receptor modulation: : It may bind to and modulate the activity of cell surface or intracellular receptors, affecting downstream signaling cascades.

Comparison with Similar Compounds

Arylidene Modifications

  • Compound 3a: E,Z-3-Benzyl-5-(4-methylphenylmethylene)-4-oxo-2-thioxo-1,3-thiazolidine The 4-methylphenyl group increases hydrophobicity (higher LogP) compared to the 4-ethoxyphenyl group.
  • Compound 3c : E,Z-3-Benzyl-5-(4-chlorophenylmethylene)-4-oxo-2-thioxo-1,3-thiazolidine
    • The electron-withdrawing chloro substituent alters the electronic profile, possibly enhancing electrophilicity at the exocyclic double bond, which could influence reactivity in biological systems .
  • Compound 5: 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Dual methoxy groups enhance electron density, while the hydrazono group introduces additional hydrogen-bonding capacity, contrasting with the single ethoxy group in the target compound .

Heterocyclic and Hybrid Systems

  • Compound 17: 2-[(5Z)-5-(4-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid The 4-hydroxy group enables stronger hydrogen bonding versus ethoxy’s ether linkage, which may enhance target affinity but reduce metabolic stability .

Variations at the 3-Position

  • Compound 6a: (Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid The propanoic acid chain is shorter than pentanedioic acid, limiting ionic interactions. The amino linkage introduces a basic site absent in the target compound .

Biological Activity

Chemical Structure and Properties

The compound belongs to the thiazolidinedione class, characterized by a thiazolidine ring fused with a carbonyl and sulfanyl group. The presence of the ethoxyphenyl group suggests potential interactions with biological targets, enhancing its pharmacological profile.

Structural Formula

C15H17N1O4S1\text{C}_{15}\text{H}_{17}\text{N}_{1}\text{O}_{4}\text{S}_{1}

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of thiazolidinediones. The compound's structure suggests it may scavenge free radicals, thereby reducing oxidative stress in cells. Research indicates that compounds with similar structures can inhibit lipid peroxidation and enhance cellular antioxidant defenses.

Table 1: Comparisons of Antioxidant Activity

CompoundIC50 (µM)Mechanism of Action
2-[(5Z)-5-[(4-ethoxyphenyl)...TBDFree radical scavenging
Thiazolidinedione A20Inhibition of lipid peroxidation
Curcumin10Modulation of Nrf2 pathway

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. Thiazolidinediones are known to modulate pathways involving NF-kB and MAPK, leading to reduced inflammation.

Case Study: Inhibition of Cytokines

A study demonstrated that a related thiazolidinedione compound reduced TNF-alpha and IL-6 levels in vitro. The results indicated a significant decrease in inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. The thiazolidine ring can interact with microbial enzymes, potentially inhibiting their growth.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusTBD[Study 1]
Escherichia coliTBD[Study 2]
Candida albicansTBD[Study 3]

Anticancer Potential

Research has indicated that thiazolidinediones can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and induction of oxidative stress.

Mechanisms of Action

  • Cell Cycle Arrest : The compound may induce G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activation of caspases and mitochondrial pathways leading to programmed cell death.
  • Inhibition of Tumor Growth : Studies have shown reduced tumor size in animal models treated with related compounds.

Q & A

Basic Research Questions

Q. How can the multi-step synthesis of this compound be optimized for higher yield and purity?

  • Methodology :

  • Stepwise Optimization : Use sequential reaction monitoring (e.g., TLC, HPLC) to isolate intermediates. Adjust catalysts (e.g., palladium for cross-coupling) and solvents (e.g., DMSO for solubility) at each step .
  • Inert Conditions : Employ nitrogen/argon atmospheres to prevent oxidation of sensitive thiazolidinone and sulfanylidene groups .
  • Analytical Validation : Confirm intermediate structures via NMR (1H/13C) and high-resolution mass spectrometry (HRMS) .

Q. What experimental conditions ensure compound stability during storage and handling?

  • Methodology :

  • pH Control : Store in neutral buffers (pH 7.0–7.4) to avoid hydrolysis of the sulfanylidene moiety, which degrades under basic conditions .
  • Temperature : Maintain –20°C in lyophilized form; avoid repeated freeze-thaw cycles in solution.
  • Analytical Monitoring : Use HPLC-UV at 254 nm to track degradation products over time .

Q. What initial assays are recommended to assess biological activity?

  • Methodology :

  • In Vitro Screening :
  • Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anti-inflammatory : COX-1/COX-2 inhibition assays using purified enzymes .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to calculate IC50 values .

Advanced Research Questions

Q. How can oxidation/reduction pathways of the thiazolidinone ring be mechanistically studied?

  • Methodology :

  • Oxidation : Treat with H2O2 (1–5% v/v) or KMnO4 (0.1 M) to form sulfoxides/sulfones; monitor via FT-IR (S=O stretch at 1050–1150 cm⁻¹) and LC-MS .
  • Reduction : React with NaBH4 (0.5–2.0 eq) or LiAlH4 to reduce the thione group; confirm product stability via cyclic voltammetry .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict redox potentials and intermediate stability .

Q. How should researchers resolve contradictions in stability data across studies?

  • Methodology :

  • Controlled Replication : Repeat experiments under standardized conditions (pH 7.0, 25°C) while varying ionic strength (0.1–1.0 M NaCl) to identify confounding factors .
  • Multi-Technique Validation : Compare degradation rates using HPLC, NMR, and UV-Vis spectroscopy to rule out method-specific artifacts .
  • Meta-Analysis : Aggregate data from peer-reviewed studies (excluding unreliable sources) to identify trends in stability profiles .

Q. What computational strategies are effective for studying target interactions?

  • Methodology :

  • Molecular Docking : Use GOLD or AutoDock Vina to predict binding modes with enzymes (e.g., shikimate kinase for antimicrobial activity) .
  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess conformational stability in lipid bilayers .
  • Binding Free Energy : Calculate ΔG using MM-PBSA to prioritize high-affinity targets .

Q. How can enzyme interaction mechanisms be experimentally validated?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., COX-2) on CM5 chips to measure real-time binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-enzyme binding .
  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., DCFH-DA for ROS detection) to track activity modulation .

Comparative Analysis of Structural Analogues

Compound Name Structural Features Biological Activity Reference
4-Oxo-thiazolidine derivativesThiazolidinone core, no pentanedioic acid chainAntimicrobial (MIC: 2–8 µg/mL)
Pyridine-substituted benzoic acidPyridine ring, carboxylate groupAnti-inflammatory (COX-2 IC50: 0.7 µM)
Fluorinated benzene derivativesFluorobenzyl group, enhanced lipophilicityAnticancer (HeLa IC50: 5.2 µM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.